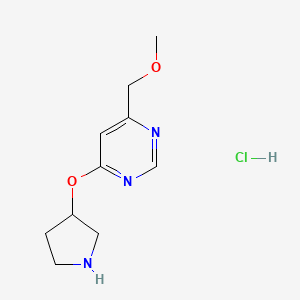
4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not well-documented in the available resources .Molecular Structure Analysis
The molecular structure of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” are not well-documented in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Antiviral Activity : Pyrimidine derivatives, including those similar to 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine, have been shown to have antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives were found to inhibit retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Chemical Synthesis and Modification
- Preparation of Pyrimidine Derivatives : Research into the preparation and reactions of pyrimidine derivatives provides insights into the synthesis of compounds like 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine. For example, the synthesis of trichloromethyl-substituted pyrimidine derivatives, including modifications of the methyl group in pyrimidine N-oxides, is relevant to understanding the chemical pathways for synthesizing similar compounds (Unger et al., 2018).
Applications in Drug Discovery and Development
- Drug Synthesis and Biological Evaluation : Pyrimidine derivatives are also of interest in the synthesis of drugs and their biological evaluation. For instance, studies on the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which involve pyrrolo[2,3-d]pyrimidine scaffolds, contribute to our understanding of how pyrimidine derivatives can be utilized in drug discovery (Gangjee et al., 2010).
Nonlinear Optical Properties
- Optical Applications : The pyrimidine ring is a significant component in many organic compounds due to its presence in DNA and RNA. Some pyrimidine derivatives have shown promising applications in nonlinear optics (NLO), a field important for advanced technological applications. Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives demonstrates the potential of pyrimidine-based compounds in this area (Hussain et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(methoxymethyl)-6-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-6-8-4-10(13-7-12-8)15-9-2-3-11-5-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUNEAGRQTWQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

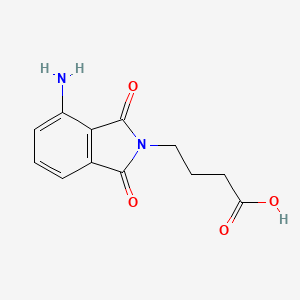

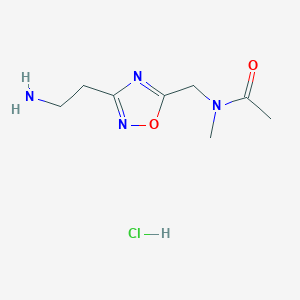
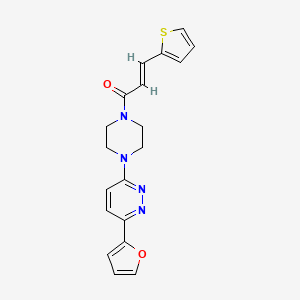
![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)
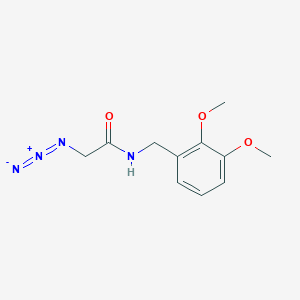


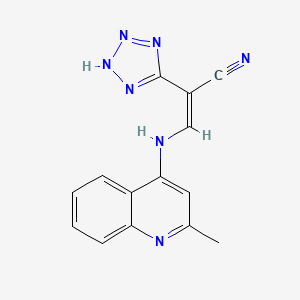
![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)